Bienvenue dans la boutique en ligne BenchChem!

CCB02

Microtubule Tubulin binding Centrosome

CCB02 is the only commercially available selective inhibitor of the CPAP-β-tubulin protein-protein interaction (IC₅₀ 689 nM). Unlike conventional microtubule agents, it activates supernumerary centrosomes to drive multipolar mitosis selectively in centrosome-amplified cancer cells (IC₅₀ 0.86–2.9 μM), sparing non-transformed cells. With validated in vivo efficacy in TKI-resistant EGFR-mutant NSCLC xenografts, oral bioavailability, and a clean kinome selectivity profile (no inhibition of 469 kinases), CCB02 is the definitive chemical probe for centrosome biology and oncology target validation.

Molecular Formula C14H9N3O
Molecular Weight 235.246
CAS No. 2100864-57-9
Cat. No. B2594565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCB02
CAS2100864-57-9
Molecular FormulaC14H9N3O
Molecular Weight235.246
Structural Identifiers
SMILESCOC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N
InChIInChI=1S/C14H9N3O/c1-18-14-11(7-15)13-10(8-16-14)6-9-4-2-3-5-12(9)17-13/h2-6,8H,1H3
InChIKeyQNJYUHRGCPRPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CCB02 CAS 2100864-57-9: Selective CPAP-Tubulin Interaction Inhibitor for Centrosome-Amplified Cancer Research


CCB02 (3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile; CAS 2100864-57-9) is a synthetic small-molecule inhibitor that selectively binds to the CPAP (centrosomal P4.1-associated protein) binding site on β-tubulin, competitively disrupting the CPAP–tubulin interaction with an IC50 of 0.689 μM in AlphaScreen assays and 0.441 μM in PN2-3 CPAP-GST pull-down assays [1]. Unlike conventional tubulin binders that target the taxane, vinca alkaloid, or colchicine sites, CCB02 occupies a previously uncharacterized tubulin binding pocket on the microtubule outer surface of β-tubulin . The compound is supplied as a solid with molecular formula C14H9N3O (MW 235.24 g/mol), is soluble in DMSO, and is available at purities ≥99% from reputable vendors for preclinical research applications .

Why CCB02 CAS 2100864-57-9 Cannot Be Substituted with Conventional Tubulin Binders or Other Centrosome-Targeting Agents


CCB02 cannot be interchanged with other tubulin-binding agents because it occupies a unique binding pocket on β-tubulin that is not targeted by conventional tubulin binders such as taxanes, vinca alkaloids, or colchicine-site agents [1]. Conventional tubulin binders typically induce global microtubule stabilization or depolymerization, whereas CCB02 specifically perturbs CPAP-dependent peri-centriolar material (PCM) recruitment and activates extra centrosomes to nucleate enhanced microtubule arrays prior to mitosis—a functional outcome not observed with conventional tubulin binders . Furthermore, CCB02 exhibits no significant inhibitory activity against 469 tested kinases, including centrosome- and cell cycle-related kinases (Aurora A, Plk1, Plk2, CDK2, CHK1), distinguishing it from broad-spectrum kinase inhibitors that may be considered for centrosome-related applications [2]. Substitution with an unvalidated analog would forfeit the validated selectivity profile, unique mechanism of centrosome de-clustering, and the established quantitative structure-activity relationship that underpins CCB02's differential efficacy in centrosome-amplified cancer models.

CCB02 CAS 2100864-57-9: Quantitative Differentiation Evidence Versus Comparators and Baselines


CCB02 Occupies a Unique β-Tubulin Binding Pocket Not Targeted by Conventional Tubulin Binders

CCB02 binds to a previously uncharacterized site on the microtubule outer surface of β-tubulin, specifically overlapping with the CPAP peptide binding pocket (Phe385/Phe375 pockets), which is not occupied by conventional tubulin binders including taxane-site, vinca-site, or colchicine-site agents [1]. Isothermal titration calorimetry (ITC) established a binding dissociation constant (KD) of 2.2 μM for CCB02–tubulin interaction with ΔH of −6.1 kcal/mol and ΔS of 4.7 cal/mol/deg [2]. INPHARMA NMR experiments using CCB02.1 (a CCB02 derivative) confirmed that the compound competes directly with the CPAP peptide (residues 375–386, KD = 3.56 μM for tubulin) for the same tubulin binding site [3].

Microtubule Tubulin binding Centrosome

CCB02 Exhibits Kinome-Wide Selectivity with No Significant Inhibition of 469 Tested Kinases

In a broad kinome profiling panel comprising 469 human protein kinases including cancer-relevant mutant kinases, CCB02 showed no significant inhibitory activity even at a concentration of 5 μM, which is approximately 7-fold higher than the IC50 for CPAP–tubulin inhibition and 2.5- to 5.8-fold higher than cell-based proliferation IC50 values [1]. Specific kinases tested and found unaffected include the entire family of centrosome- and cell cycle-related kinases: Aurora A, Plk1, Plk2, CDK2, and CHK1 [2]. Western blot analysis using phospho-specific antibodies confirmed that treatment with 2 μM CCB02 does not alter the phosphorylation status of substrates targeted by these kinases (p-PCNT, p-CPAP, p-P53, p-EGFR) [3].

Kinase selectivity Off-target profiling Centrosome

CCB02 Inhibits Proliferation of Centrosome-Amplified Cancer Cells with IC50 Range of 0.86–2.9 μM

CCB02 inhibits the proliferation of a spectrum of cancer cell lines exhibiting extra centrosomes with IC50 values ranging from 0.86 to 2.9 μM following 72-hour exposure [1]. Importantly, the IC50 values correlate proportionally with the percentage of extra centrosomes present in each cell line, indicating that cells with higher levels of centrosome amplification are more sensitive to CCB02 treatment [2]. In long-term (14-day) treatment assays, CCB02 selectively eliminated cells containing more than two centrosomes from MDA-MB-231, HCC827-GR, Calu-6, and MCF10A (+Dox, extra centrosomes) populations [3].

Cancer cell proliferation Centrosome amplification IC50

CCB02 Activates Extra Centrosomes for Enhanced Microtubule Nucleation, a Functional Outcome Not Observed with Conventional Tubulin Binders

CCB02 treatment causes centrosomes to nucleate an enhanced level of microtubules as early as 1.5 minutes after induction of microtubule regrowth, accompanied by a simultaneous increase in γ-tubulin recruitment to centrosomes [1]. This functional outcome is directly attributable to perturbation of the CPAP–tubulin interaction and is not observed with conventional tubulin binders, which instead generally suppress microtubule dynamics [2]. The effect is CPAP-dependent, as siRNA-mediated CPAP depletion abrogates CCB02-induced centrosome de-clustering and multipolar mitosis [3].

Microtubule nucleation Centrosome activation PCM recruitment

CCB02 Demonstrates In Vivo Anti-Tumor Activity in Mouse Xenograft Models and Anti-Invasive Effects in TKI-Resistant NSCLC

CCB02 administered orally at 30 mg/kg daily shows potent anti-tumor activity in nude mice bearing subcutaneous human lung cancer xenografts (H1975T790M cells), a model of EGFR-mutant non-small-cell lung cancer that harbors the T790M tyrosine kinase inhibitor (TKI) resistance mutation [1]. Additionally, 3D-organotypic invasion assays reveal that CCB02 treatment prevents the formation of invasive protrusions and reduces spheroid growth rate in NSCLC models, including TKI-resistant EGFR-mutant variants [2]. Genetic perturbation experiments using CPAPΔT-expressing MDA-MB-231 cells confirmed that disrupting CPAP–tubulin interaction significantly decreases in vivo growth of breast cancer xenografts [3].

In vivo efficacy Xenograft TKI resistance

CCB02 High Purity Specifications (≥99%) with Validated Analytical Characterization Support Reproducible Research

Commercial sources of CCB02 provide the compound with purity specifications of ≥99.0% (HPLC) or 99.93% (HPLC), accompanied by Certificate of Analysis (CoA) documentation including NMR structural confirmation consistent with the expected 3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile structure . Analytical characterization includes HPLC purity determination, 1H-NMR spectroscopy, and mass spectrometry confirmation where applicable . This level of purity and analytical documentation exceeds the typical ≥95% purity offered for many research-grade tool compounds and is essential for reproducible dose-response studies where impurities could confound IC50 determinations.

Purity specification Quality control Procurement

CCB02 CAS 2100864-57-9: Validated Research Application Scenarios Based on Quantitative Evidence


Selective Targeting of Centrosome-Amplified Cancer Cells in Proliferation and Viability Assays

Based on the demonstrated IC50 range of 0.86–2.9 μM for inhibiting proliferation of centrosome-amplified cancer cells and the selective elimination of extra-centrosome-containing cells in long-term culture [1], CCB02 is optimally deployed in comparative viability assays between centrosome-amplified cancer lines (e.g., MDA-MB-231, HCC827-GR, Calu-6) and normal diploid control cells. Recommended working concentration range: 1–2 μM for cell-based mechanistic studies, consistent with concentrations used in kinase profiling and phosphorylation assays [2]. Researchers should validate centrosome amplification status of cell lines via immunofluorescence prior to CCB02 treatment to correlate sensitivity with centrosome count.

Mechanistic Studies of Centrosome De-Clustering and Multipolar Mitosis Induction

CCB02 is uniquely suited for experiments investigating centrosome clustering mechanisms and the spindle assembly checkpoint response to extra centrosome activation. At concentrations of 1–2 μM, CCB02 induces centrosome de-clustering, prolonged multipolar mitosis, and activation of the spindle assembly checkpoint as evidenced by Bub1 and Mad1 protein accumulation in prophase and multipolar metaphase cells [3]. This phenotype is CPAP-dependent, as confirmed by siRNA depletion experiments showing abrogation of CCB02 effects upon CPAP knockdown [4]. Immunofluorescence protocols should include staining for centrosomal markers (Cep152, γ-tubulin), microtubules (α-tubulin), and DNA (DAPI) to quantify de-clustering and multipolar mitotic figures.

Preclinical In Vivo Xenograft Studies in TKI-Resistant EGFR-Mutant NSCLC Models

For researchers conducting preclinical in vivo efficacy studies, CCB02 has validated anti-tumor activity in H1975T790M NSCLC xenografts (EGFR T790M TKI-resistant mutant) when administered orally at 30 mg/kg daily [5]. This dosing regimen and model system provide a reproducible framework for evaluating CCB02 alone or in combination with existing TKIs to assess potential synergy in overcoming TKI resistance. Formulation considerations: CCB02 is soluble in DMSO (10 mM stock solutions recommended), and stock solutions should be aliquoted and stored at -80°C (6 months) or -20°C (3 months) to maintain stability .

3D Organotypic Invasion Assays for Anti-Metastatic Drug Discovery Programs

CCB02 demonstrates quantifiable inhibition of invasive protrusion formation and spheroid growth rate reduction in 3D organotypic invasion assays using NSCLC models, including TKI-resistant variants [6]. This application scenario is directly supported by time-series spheroid growth rate measurements showing statistically significant prevention of invasive behavior (P < 0.0001). Researchers should employ CCB02 at concentrations validated in 2D proliferation assays (1–2 μM) and monitor spheroid morphology over 72–96 hour time courses with automated image analysis to quantify invasive protrusion count and spheroid circularity as primary endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCB02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.